Nifursol

Histomoniasis Antiprotozoal In vitro efficacy

Nifursol is the final EU-permitted histomonostat (banned 2003), essential for DNSAH metabolite (RPA 0.5 µg/kg) method validation in nitrofuran residue analysis. Distinct histomonastatic mechanism (vs. cidal dimetridazole) and unique DNSAH adduct profile preclude substitution with other nitrofuran standards. Procure parent compound and DNSAH reference materials for LC-MS/MS method compliance per Regulation (EU) 2021/808.

Molecular Formula C12H7N5O9
Molecular Weight 365.21 g/mol
CAS No. 955-07-7
Cat. No. B119564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifursol
CAS955-07-7
Synonyms2-Hydroxy-3,5-dinitro-benzoic Acid Hydrazide;  3,5-Dinitro-salicylic Acid Hydrazide
Molecular FormulaC12H7N5O9
Molecular Weight365.21 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5+
InChIKeyXXUXXCZCUGIGPP-WLRTZDKTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nifursol (CAS 955-07-7) Evidence-Based Procurement Guide: Nitrofuran Histomonostat for Veterinary Research


Nifursol (CAS 16915-70-1; synonyms: Histomon, Salfuride) is a nitrofuran derivative veterinary antibiotic with the molecular formula C12H7N5O9 and molecular weight of 365.21 [1]. This yellow crystalline solid acts as a histomonostat, specifically inhibiting the growth of the protozoan Histomonas meleagridis, the causative agent of blackhead disease (histomoniasis) in poultry [2]. Nifursol was historically administered as a feed additive at concentrations of 50–200 ppm for prophylactic protection in turkeys and chickens, demonstrating a high margin of safety with no observed toxicity at levels up to 1600 ppm in experimental settings [3]. As the final histomonostat permitted in the European Union prior to its regulatory ban (Regulation 1756/2002/EC, effective March 31, 2003), nifursol occupies a unique position in nitrofuran research, serving as both a reference standard for residue monitoring programs and a comparator compound for novel antiprotozoal development [4].

Why Nifursol Cannot Be Replaced by Other Nitrofurans or Histomonostats: Comparative Differentiation Evidence


Procurement of nitrofuran-class compounds or alternative histomonostats requires rigorous compound-specific evaluation because nifursol exhibits a fundamentally distinct pharmacological profile that precludes simple substitution. While nifursol shares the 5-nitrofuran pharmacophore with furazolidone, furaltadone, and nitrofurazone, it demonstrates a unique histomonastatic rather than histomonacidal mechanism in vitro, with a reported minimum lethal concentration (MLC) not achievable at standard concentrations, unlike the rapidly lethal activity of dimetridazole (MLC = 25 μg/mL at 6 h) and furazolidone (MLC = 50 μg/mL at 24 h) [1]. Furthermore, nifursol produces a distinct tissue-bound metabolite (3,5-dinitrosalicylic acid hydrazide, DNSAH) that differs structurally and analytically from the metabolites of other nitrofurans (AOZ for furazolidone, AMOZ for furaltadone, SEM for nitrofurazone, AHD for nitrofurantoin), requiring dedicated analytical methods with unique detection parameters for residue monitoring [2]. Regulatory divergence further distinguishes nifursol: it was the last histomonostat authorized in the EU until March 2003, whereas other nitrofurans were banned in the mid-1990s, creating a distinct temporal and legal framework for research applications and reference standard procurement [3]. These compound-specific characteristics mandate that procurement decisions be guided by quantitative comparative evidence rather than class-level assumptions.

Nifursol Comparative Evidence: Quantified Differentiation Against Furazolidone, Dimetridazole, and Ipronidazole


Nifursol vs. Dimetridazole and Furazolidone: In Vitro Lethal Activity Comparison

In a standardized in vitro assay measuring drug sensitivity of Histomonas meleagridis, nifursol demonstrated a histomonastatic (growth-inhibiting) effect but was not lethal at tested concentrations, contrasting sharply with dimetridazole (MLC = 25 μg/mL after 6 hours of exposure) and furazolidone (MLC = 50 μg/mL after 24 hours of exposure) which exhibited rapid cidal activity [1]. Roxarsone, an arsenical comparator, required a much higher concentration (200 μg/mL) and longer exposure (48 hours) to achieve lethal effects [1].

Histomoniasis Antiprotozoal In vitro efficacy Minimum Lethal Concentration Poultry disease

Nifursol vs. Furazolidone: Comparative Tissue-Bound Residue Depletion Kinetics in Broilers

In a broiler depletion study with nifursol administered orally via medicated feed at 50 mg/kg for 7 consecutive days, non-extractable (tissue-bound) residues of the DNSAH metabolite at zero withdrawal time averaged 2000 μg/kg in kidney tissue, 900 μg/kg in liver, 1000 μg/kg in bile and plasma, and 225 μg/kg in muscle [1]. The depletion behavior was described as similar to that previously observed for furazolidone and furaltadone in broilers [1], yet nifursol produces a distinct metabolite (DNSAH) requiring compound-specific analytical detection, whereas furazolidone's marker is AOZ (3-amino-2-oxazolidinone) [2]. Tissue-bound residues remained detectable (LoD = 1 μg/kg) for at least 3 weeks post-administration in liver, kidney, bile, and plasma, and up to 2 weeks in muscle [1].

Metabolism Residue depletion Tissue-bound residues DNSAH Withdrawal period

Nifursol vs. Ipronidazole and 2-Acetylamino-5-Nitrothiazole: Prophylactic Efficacy in Histomoniasis-Exposed Turkeys

In a controlled exposure study evaluating prophylactic efficacy against histomoniasis in turkeys, nifursol demonstrated the most effective protection against mortality and morbidity at a dietary inclusion level of 75 ppm, with mortality and morbidity significantly reduced (P<0.05) compared to unmedicated, exposed controls [1]. A separate comparative study examining the effect of cupric sulfate on prophylactic efficacy evaluated nifursol alongside 2-acetylamino-5-nitrothiazole and ipronidazole, with recommended effective levels for 2-acetylamino-5-nitrothiazole reported as 0.05% to 0.10% (500–1000 ppm) [2], substantially higher than the effective nifursol concentration of 75 ppm [1]. In growth and safety studies, nifursol exhibited no toxicity or growth depression at levels of 50 to 1600 ppm, and tended to stimulate growth, indicating a wide safety margin that distinguishes it from arsenic-based alternatives [1].

Histomoniasis Prophylactic efficacy Feed additive Turkey Dose-response

Nifursol Regulatory Differentiation: EU Ban Timeline and RPA Establishment vs. Other Nitrofurans

Regulatory treatment of nifursol differs markedly from other nitrofurans in both timeline and analytical requirements. Furazolidone, furaltadone, nitrofurantoin, and nitrofurazone were banned in the EU in the mid-1990s (Annex IV of Directive 90/2377/EEC in 1993 and 1995) [1]. Nifursol, as the last permitted histomonostat, remained authorized until Regulation 1756/2002/EC mandated its withdrawal effective March 31, 2003 [2]. Consequently, multi-residue monitoring methods initially targeted only four nitrofuran metabolites; nifursol metabolite DNSAH was added later, with a confirmatory Minimum Required Performance Level (MRPL) of 1 μg/kg established in 2003 [1]. In November 2022, Commission Regulation (EU) 2019/1871 applied a Reference Point for Action (RPA) of 0.5 μg/kg specifically for DNSAH and other nitrofuran metabolites, triggering new testing requirements for nifursol residues in animal-derived foods exported to the EU [3]. This RPA of 0.5 μg/kg aligns with the limit of detection (LOD) reported for DNSAH in validated HPLC-MS/MS methods (0.5 μg/kg, S/N=3) [4].

Regulatory compliance Residue monitoring Reference Point for Action EU Regulation Food safety

Nifursol Analytical Method Differentiation: Unique Metabolite DNSAH vs. Other Nitrofuran Metabolites

Validated multi-residue LC-MS/MS methods for nitrofuran detection confirm that nifursol requires distinct analytical parameters compared to other class members. The major metabolite of nifursol is 3,5-dinitrosalicylic acid hydrazide (DNSAH), whereas furazolidone produces 3-amino-2-oxazolidinone (AOZ), furaltadone produces 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), nitrofurazone produces semicarbazide (SEM), and nitrofurantoin produces 1-aminohydantoin (AHD) [1]. In a validated UHPLC-MS/MS method covering eight nitrofuran analytes including nifursol, the decision limit (CCα) for confirmatory analysis ranged from 0.264 to 0.407 μg/kg across five matrices (muscle, milk, eggs, honey, casings), with recovery values between 93.5% and 127.5% [2]. A dedicated HPLC-MS/MS method for DNSAH achieved a limit of detection of 0.5 μg/kg (S/N=3), with linear dynamic range of 0.5–10 μg/kg and calibration coefficient of 0.9995, and recoveries at four spiked levels (0.5, 1.0, 2.0, 4.0 μg/kg) ranging from 63.4% to 109.5% with RSDs of 2.0%–11.9% [3].

LC-MS/MS Metabolite analysis DNSAH Method validation Residue detection

Nifursol vs. Furazolidone: Comparative Prophylactic Efficacy in Turkey Histomoniasis Models

Historical comparative data indicate that furazolidone, when administered at one part in 8,000 parts of feed (125 ppm), provided only a small degree of prophylactic value against histomoniasis and was not used extensively by poultry producers because other compounds provided better efficacy at lower cost [1]. In contrast, nifursol, discovered during investigation of nitrofuran derivatives, was reported to afford excellent protection against blackhead disease at low feed concentrations with a high margin of safety in recipient turkeys [1]. Subsequent studies quantified nifursol's optimal prophylactic level at 75 ppm, with significant reduction in mortality and morbidity (P<0.05) compared to unmedicated controls [2]. While a direct head-to-head efficacy trial comparing nifursol and furazolidone using identical experimental protocols is not available in the open literature, the qualitative assessment from contemporary investigators establishes that nifursol was developed specifically to address the efficacy limitations of furazolidone as a histomonastat [1].

Histomoniasis Prophylaxis Feed additive Turkey Efficacy comparison

Nifursol Application Scenarios: Evidence-Based Procurement Use Cases


Multi-Residue Nitrofuran Monitoring Laboratory: Reference Standard Procurement for DNSAH Detection

Analytical laboratories performing nitrofuran residue surveillance for EU export compliance (muscle, milk, eggs, honey, seafood) require nifursol parent compound and DNSAH metabolite reference standards to validate methods covering all five regulated nitrofuran metabolites (AOZ, AMOZ, SEM, AHD, DNSAH). The Reference Point for Action (RPA) of 0.5 μg/kg for DNSAH, effective November 28, 2022, mandates inclusion of nifursol-specific detection capabilities [1]. Validated UHPLC-MS/MS methods achieve decision limits (CCα) of 0.264–0.407 μg/kg across matrices [2], and HPLC-MS/MS methods report LOD of 0.5 μg/kg (S/N=3) with recoveries of 63.4–109.5% [3]. Procurement of nifursol analytical standards is non-substitutable: furazolidone/AOZ standards cannot enable DNSAH detection.

Antiprotozoal Drug Discovery: Histomonastatic Reference Compound for Mechanism-of-Action Studies

Researchers developing novel antiprotozoal agents against Histomonas meleagridis require nifursol as a histomonastatic (growth-inhibiting) reference standard, distinct from cidal comparators such as dimetridazole (MLC = 25 μg/mL at 6 h) and furazolidone (MLC = 50 μg/mL at 24 h) [1]. Nifursol's unique non-lethal in vitro profile makes it the appropriate comparator for differentiating static vs. cidal mechanisms, essential for characterizing novel chemical entities targeting H. meleagridis. The established optimal prophylactic level of 75 ppm in feed [2] provides a benchmark for in vivo efficacy comparisons.

Veterinary Pharmacokinetic/Residue Depletion Studies: Compound-Specific Tissue-Bound Metabolite Research

Investigators studying nitrofuran tissue-binding and residue depletion require nifursol to examine DNSAH-specific binding kinetics, which differ from other nitrofuran metabolites. Tissue-bound residue concentrations at zero withdrawal time are quantified as: kidney 2000 μg/kg, liver 900 μg/kg, bile 1000 μg/kg, plasma 1000 μg/kg, and muscle 225 μg/kg following 7-day oral administration at 50 mg/kg feed [1]. Residues remain detectable (LoD = 1 μg/kg) for at least 3 weeks in liver, kidney, bile, and plasma [1]. Nifursol procurement enables research on the genotoxic potential of DNSAH-protein adducts, distinct from AOZ, AMOZ, SEM, or AHD adducts.

Regulatory Compliance and Method Development: EU Import Testing Protocol Validation

Food testing laboratories and regulatory bodies validating methods per Regulation (EU) 2021/808 require nifursol and DNSAH standards to establish CCα and CCβ values for confirmatory and screening analyses. The RIDASCREEN DNSH ELISA achieves detection capability (CCβ) of 0.25 μg/kg for meat and seafood, half the required RPA of 0.5 μg/kg [1]. This scenario is driven by the 2022 regulatory change mandating DNSAH testing in addition to the four legacy nitrofuran metabolites, creating procurement demand specifically for nifursol reference materials distinct from historical nitrofuran standard requirements [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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